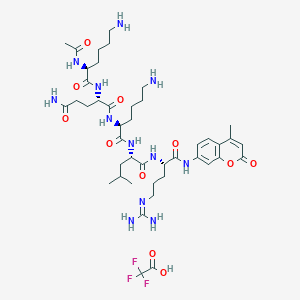
Ac-Lys-Gln-Lys-Leu-Arg-AMC.TFA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ac-Lys-Gln-Lys-Leu-Arg-AMC.TFA is a peptide substrate used in scientific research to study the activity of proteases. This peptide substrate is widely used in biochemical and physiological studies due to its unique properties.TFA.
Wirkmechanismus
Target of Action
The primary target of the compound Ac-Lys-Gln-Lys-Leu-Arg-AMC.TFA is cathepsin S , a lysosomal cysteine protease . This enzyme plays crucial roles in major histocompatibility complex (MHC) Class II antigen presentation and nociception .
Mode of Action
This compound acts as a fluorogenic substrate for cathepsin S . It interacts with the enzyme, undergoing hydrolysis and releasing the fluorescent product 7-amino-4-methylcoumarin (AMC) .
Biochemical Pathways
The interaction of this compound with cathepsin S affects the antigen presentation pathway . By acting on cathepsin S, it influences the processing and presentation of antigens via MHC Class II . Cathepsin S also cleaves several extracellular matrix proteins , indicating its role in matrix remodeling.
Result of Action
The hydrolysis of this compound by cathepsin S results in the release of AMC, a fluorescent product . This fluorescence can be detected under UV light, providing a measurable output for the enzyme’s activity .
Vorteile Und Einschränkungen Für Laborexperimente
The use of Ac-Lys-Gln-Lys-Leu-Arg-AMC.TFA has several advantages in lab experiments. Firstly, it is a highly sensitive substrate, which allows for the detection of low levels of protease activity. Secondly, it is a fluorogenic substrate, which allows for real-time monitoring of protease activity. However, there are also limitations to the use of this compound. It is important to note that different proteases have different substrate specificities, and the use of this compound may not be suitable for all proteases. Additionally, the use of this compound may not accurately reflect the activity of proteases in vivo.
Zukünftige Richtungen
There are several future directions for the use of Ac-Lys-Gln-Lys-Leu-Arg-AMC.TFA in scientific research. Firstly, the development of new protease inhibitors using this compound as a substrate can be explored. Secondly, the use of this compound in high-throughput screening assays can be investigated. Finally, the use of this compound in the development of diagnostic assays for protease-related diseases can be explored.
Conclusion:
In conclusion, this compound is a peptide substrate used in scientific research to study the activity of proteases. The synthesis method involves the use of solid-phase peptide synthesis, and the mechanism of action involves the cleavage of the peptide bond between Arginine and AMC. The use of this compound has several advantages in lab experiments, including high sensitivity and real-time monitoring of protease activity. However, there are also limitations to its use, and it may not accurately reflect the activity of proteases in vivo. The future directions for the use of this compound include the development of new protease inhibitors, high-throughput screening assays, and diagnostic assays for protease-related diseases.
Synthesemethoden
The synthesis of Ac-Lys-Gln-Lys-Leu-Arg-AMC.TFA involves the use of solid-phase peptide synthesis. This method involves the sequential addition of amino acids to a solid support, which is then cleaved to obtain the desired peptide. The synthesis of this compound is carried out using Fmoc chemistry, which involves the use of Fmoc-protected amino acids. After the peptide synthesis, the peptide is cleaved from the solid support and purified using HPLC.
Wissenschaftliche Forschungsanwendungen
Ac-Lys-Gln-Lys-Leu-Arg-AMC.TFA is used in scientific research to study the activity of proteases. Proteases are enzymes that cleave peptide bonds in proteins and peptides. The activity of proteases can be measured by monitoring the cleavage of this compound. This peptide substrate is widely used in biochemical and physiological studies to understand the role of proteases in various biological processes.
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]-N-[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]pentanediamide;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H66N12O9.C2HF3O2/c1-23(2)20-32(40(61)51-30(12-9-19-47-41(45)46)36(57)49-26-13-14-27-24(3)21-35(56)62-33(27)22-26)53-38(59)29(11-6-8-18-43)50-39(60)31(15-16-34(44)55)52-37(58)28(48-25(4)54)10-5-7-17-42;3-2(4,5)1(6)7/h13-14,21-23,28-32H,5-12,15-20,42-43H2,1-4H3,(H2,44,55)(H,48,54)(H,49,57)(H,50,60)(H,51,61)(H,52,58)(H,53,59)(H4,45,46,47);(H,6,7)/t28-,29-,30-,31-,32-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGRFFPYWSABBGE-SQLDAFDYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)C.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H67F3N12O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
985.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

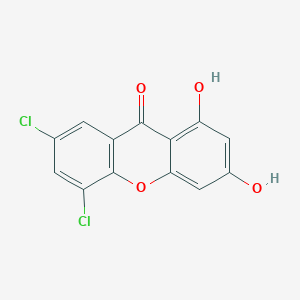
![5-Benzoyl-2-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3(2H)-one](/img/structure/B6590506.png)

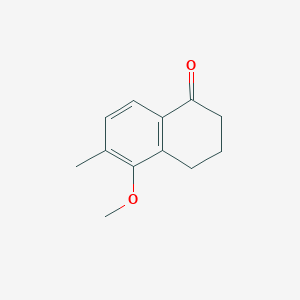

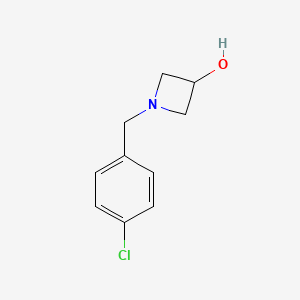
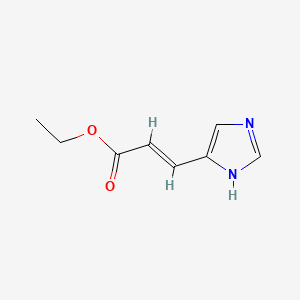
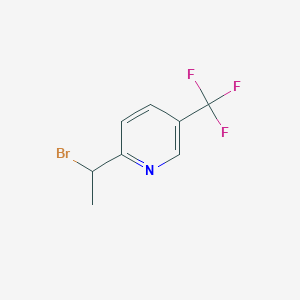

![5,7-dichloro-3-isopropyl-3H-imidazo[4,5-b]pyridine](/img/structure/B6590572.png)
![5,7-Dichlorothiazolo[4,5-d]pyrimidine](/img/structure/B6590583.png)
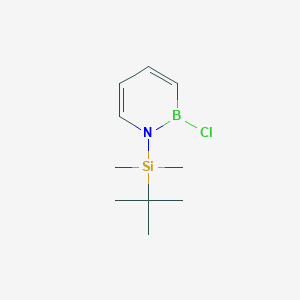

![2-(((2-aminoethyl)thio)methyl)-6-isopropylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6590604.png)